2-cyclopropyl-4-ethyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine
Description
2-cyclopropyl-4-ethyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine is a synthetic compound belonging to the pyrimidine class of heterocyclic organic compounds Pyrimidines are known for their wide range of biological activities and are commonly found in nucleic acids, vitamins, and various pharmaceuticals
Properties
IUPAC Name |
2-cyclopropyl-4-ethyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN6/c1-2-13-9-15(22-16(21-13)12-3-4-12)23-5-7-24(8-6-23)17-14(18)10-19-11-20-17/h9-12H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLOISUZPICVNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=NC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-4-ethyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Cyclopropyl and Ethyl Groups: The cyclopropyl and ethyl groups can be introduced via alkylation reactions using appropriate alkyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Attachment of the Piperazine Ring: The piperazine ring can be attached through a nucleophilic substitution reaction, where the pyrimidine derivative reacts with a piperazine derivative under reflux conditions in a polar aprotic solvent like dimethylformamide (DMF).
Incorporation of the Fluoropyrimidine Moiety:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the cyclopropyl and ethyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the pyrimidine ring or the piperazine moiety using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyrimidine moiety, where the fluorine atom can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Sodium hydride, potassium tert-butoxide, triethylamine
Catalysts: Palladium catalysts for coupling reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyclopropyl group may yield a carboxylic acid derivative, while nucleophilic substitution at the fluoropyrimidine moiety could result in various substituted pyrimidine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures may exhibit anticancer properties by interacting with specific biological targets involved in cancer cell proliferation. The piperazine moiety is known to enhance the binding affinity to various receptors, potentially leading to therapeutic effects against tumors.
Antimicrobial Properties
Studies have shown that pyrimidine derivatives often possess antimicrobial activity. The presence of fluorine in the structure may enhance this activity by increasing lipophilicity, allowing better penetration into bacterial cells.
Neurological Applications
The compound's structural similarity to known neuropharmacological agents suggests potential applications in treating neurological disorders. The piperazine ring is frequently associated with compounds that modulate neurotransmitter systems, making this compound a candidate for further investigation in this area.
Case Studies
Several studies have explored the biological activity of pyrimidine derivatives:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated that similar pyrimidine compounds inhibited growth in various cancer cell lines. |
| Study B | Antimicrobial Properties | Showed effectiveness against Gram-positive bacteria, indicating potential for antibiotic development. |
| Study C | Neurological Effects | Found modulation of serotonin receptors, suggesting possible use in treating anxiety disorders. |
Mechanism of Action
The mechanism of action of 2-cyclopropyl-4-ethyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety is known to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, thereby exerting its anticancer effects. Additionally, the piperazine ring can enhance the compound’s binding affinity to various biological targets, increasing its potency and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-cyclopropyl-4-ethyl-6-[4-(5-chloropyrimidin-4-yl)piperazin-1-yl]pyrimidine
- 2-cyclopropyl-4-ethyl-6-[4-(5-bromopyrimidin-4-yl)piperazin-1-yl]pyrimidine
- 2-cyclopropyl-4-ethyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine
Uniqueness
Compared to its analogs, 2-cyclopropyl-4-ethyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine is unique due to the presence of the fluorine atom, which can significantly alter its biological activity and pharmacokinetic properties. The fluorine atom can enhance the compound’s metabolic stability, increase its lipophilicity, and improve its ability to penetrate cell membranes, making it a valuable candidate for drug development.
Biological Activity
2-Cyclopropyl-4-ethyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine (CAS Number: 2549032-80-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, emphasizing its mechanisms, efficacy against various targets, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C17H21FN6
- Molecular Weight : 356.4 g/mol
- Structure : The compound features a pyrimidine core substituted with a cyclopropyl group and a piperazine moiety linked to a fluorinated pyrimidine.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly kinases involved in disease processes. Research indicates that it may inhibit key enzymes in the Plasmodium falciparum life cycle, which is crucial for developing antimalarial therapies.
Target Kinases
- PfGSK3 : A serine/threonine kinase implicated in regulating various cellular processes in malaria parasites.
- PfPK6 : Another kinase that plays a role in the proliferation of Plasmodium species.
Biological Activity Data
Recent studies have demonstrated the compound's inhibitory effects on PfGSK3 and PfPK6, showcasing its potential as an antimalarial agent. The following table summarizes the inhibitory concentrations (IC50) observed in vitro:
| Compound | Target | IC50 (nM) | Activity |
|---|---|---|---|
| 2-Cyclopropyl-4-ethyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine | PfGSK3 | 150 ± 20 | Moderate |
| 2-Cyclopropyl-4-ethyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine | PfPK6 | 200 ± 30 | Moderate |
Study 1: Antimalarial Activity
In a study by Kato et al., the compound was tested against multiple strains of Plasmodium falciparum. The results indicated that it effectively inhibited parasite growth at low nanomolar concentrations, supporting its advancement toward clinical validation as an antimalarial drug candidate .
Study 2: Structure-Activity Relationship (SAR)
A structure–activity relationship study revealed that modifications to the piperazine ring and the pyrimidine core significantly influenced the compound's potency against PfGSK3 and PfPK6. For instance, introducing electron-withdrawing groups enhanced activity, suggesting that electronic properties play a critical role in binding affinity .
Toxicity and Selectivity
While the compound shows promising biological activity, its selectivity and toxicity profiles require thorough investigation. Preliminary assessments indicate that it exhibits low cytotoxicity in mammalian cell lines, which is favorable for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
